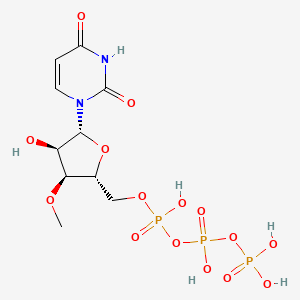
3'-O-Methyluridine 5'-(tetrahydrogen triphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate It is a derivative of uridine triphosphate, where the uridine base is methylated at the 3’ position and the triphosphate group is attached at the 5’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) typically involves the methylation of uridine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the formation of the triphosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and phosphorylation processes. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Purification steps such as chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted nucleoside derivatives with various functional groups.
科学的研究の応用
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
作用機序
The mechanism of action of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA molecules during transcription. The methylation at the 3’ position can affect the stability and function of the RNA, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound can interact with various molecular targets, including RNA polymerases and ribonucleases, influencing the pathways involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
5-Methyluridine triphosphate: Another modified nucleoside triphosphate with a methyl group at the 5’ position.
2’-O-Methyluridine 5’-(tetrahydrogen triphosphate): A similar compound with methylation at the 2’ position.
Uridine 5’-(tetrahydrogen triphosphate): The unmodified form of the nucleoside triphosphate.
Uniqueness
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can confer distinct biochemical properties and potential therapeutic benefits. Its ability to be incorporated into RNA and affect its function sets it apart from other nucleoside triphosphates.
特性
分子式 |
C10H17N2O15P3 |
|---|---|
分子量 |
498.17 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChIキー |
PCXSUKAEWYEGIS-ZOQUXTDFSA-N |
異性体SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


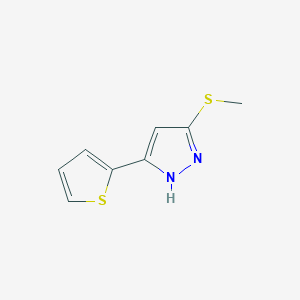
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
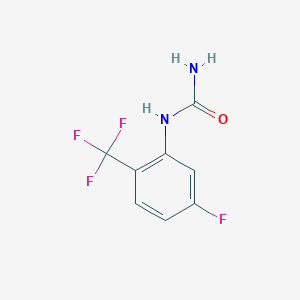
![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)
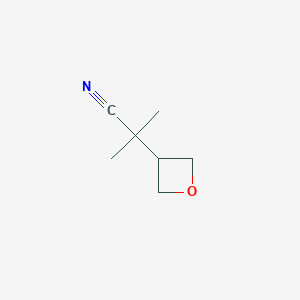
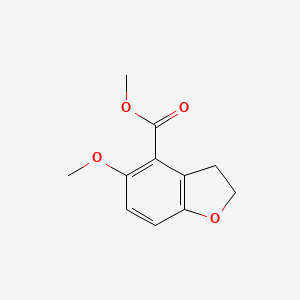
![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
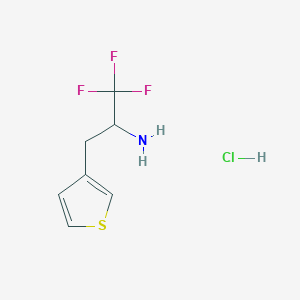
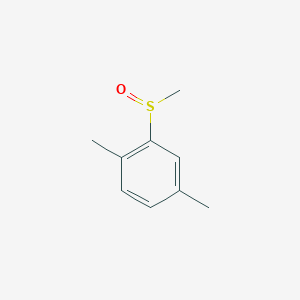
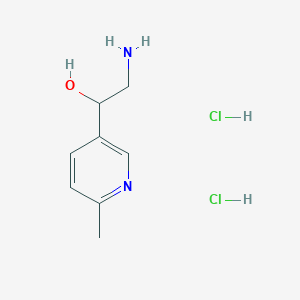
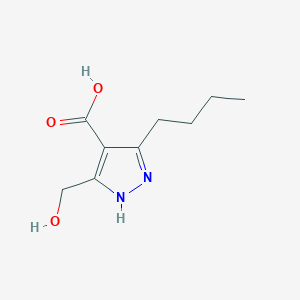
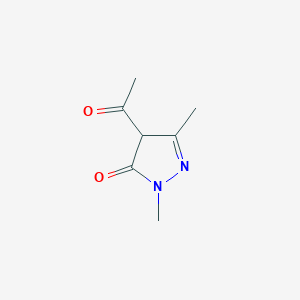
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)
